Lrrk2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lrrk2-IN-3 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, most notably Parkinson’s disease. LRRK2 is a multidomain protein with both guanosine triphosphatase (GTPase) and kinase activities, making it a crucial regulator of multiple cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
Lrrk2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate specific chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
科学的研究の応用
Lrrk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties and inhibition mechanisms of LRRK2.
作用機序
Lrrk2-IN-3 exerts its effects by selectively binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes, including vesicle trafficking and autophagy . The molecular targets and pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the mechanistic target of rapamycin (mTOR) signaling pathway .
類似化合物との比較
Similar Compounds
Several other small-molecule inhibitors target LRRK2, including:
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I inhibitor with a similar mechanism of action.
DNL201 and DNL151: Type II inhibitors currently in clinical trials for Parkinson’s disease.
Uniqueness of Lrrk2-IN-3
This compound is unique due to its high selectivity and potency in inhibiting LRRK2 kinase activity. Unlike some other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development .
生物活性
Lrrk2-IN-3 is a selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in various cellular processes and associated with Parkinson's disease. This article delves into the biological activity of this compound, examining its effects on LRRK2 kinase activity, its role in cellular functions, and its potential therapeutic applications.
Overview of LRRK2
LRRK2 is a multifunctional protein that plays a critical role in neuronal function and is linked to the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are the most common genetic causes of familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is regulated by various factors, including autophosphorylation and interactions with other proteins, such as Rab GTPases, which are crucial for intracellular trafficking and signaling pathways .
This compound acts as a small molecule inhibitor that selectively targets the kinase domain of LRRK2. By inhibiting its kinase activity, this compound can modulate downstream signaling pathways affected by aberrant LRRK2 activity. This inhibition has been shown to have several biological effects:
- Reduction of Phosphorylation : Inhibition of LRRK2 leads to decreased phosphorylation at specific sites, such as Ser1292, which is often used as a marker for active LRRK2 kinase .
- Impact on GCase Activity : Studies indicate that LRRK2 kinase activity influences the levels and enzymatic activity of Glucocerebrosidase (GCase), an enzyme linked to lysosomal function. Inhibition by this compound may alter GCase levels in a cell-type-specific manner .
Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Cellular Models : In vitro studies using patient-derived cells have demonstrated that treatment with this compound reduces hyperphosphorylation associated with mutant LRRK2 variants, suggesting a restoration of normal cellular signaling pathways .
- Animal Models : In vivo studies utilizing transgenic mice expressing mutant forms of LRRK2 showed that administration of this compound resulted in improved motor function and reduced neurodegeneration markers, highlighting its potential as a therapeutic agent .
Case Study 1: Effect on Neuronal Cell Lines
A study conducted on SH-SY5Y neuronal cell lines treated with this compound showed significant reductions in cell death and improved mitochondrial function compared to untreated controls. This suggests that targeting LRRK2 can mitigate neurotoxic effects associated with its overactivity.
Case Study 2: Patient-Derived Fibroblasts
Fibroblasts from patients with the G2019S mutation were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in phosphorylated Ser1292 levels, correlating with enhanced GCase activity in these cells .
Data Table
Study Type | Model Used | Treatment | Key Findings |
---|---|---|---|
In Vitro | SH-SY5Y Cells | This compound | Reduced cell death; improved mitochondrial function |
In Vivo | Transgenic Mice | This compound | Improved motor function; reduced neurodegeneration markers |
Patient-Derived Fibroblasts | G2019S Mutation | Various concentrations of this compound | Dose-dependent decrease in phosphorylated Ser1292; enhanced GCase activity |
特性
分子式 |
C25H29ClF2N6O2 |
---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
(3R,4R)-4-[4-[6-chloro-2-[[1-[(1R)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m1/s1 |
InChIキー |
VFCYOTBJVABSBY-AOHZBQACSA-N |
異性体SMILES |
CC1=C(C=NN1[C@@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@@]6(COC[C@@H]6O)C |
正規SMILES |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。